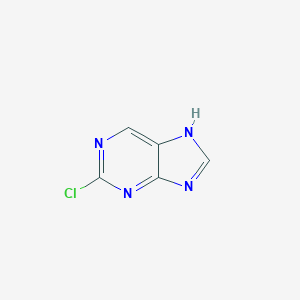

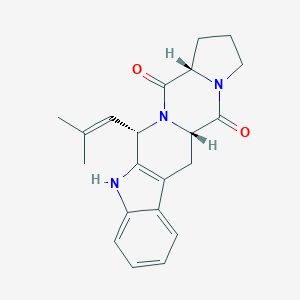

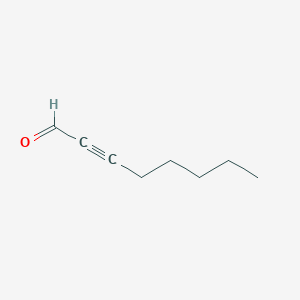

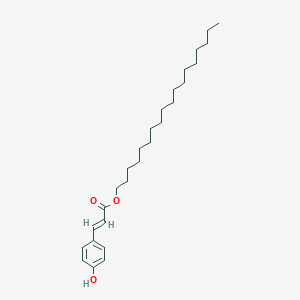

![molecular formula C22H21NO4 B160425 (3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione CAS No. 1018340-07-2](/img/structure/B160425.png)

(3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

Overview

Description

The enzyme indoleamine 2,3-dioxygenase (IDO) has been implicated in mediating pathological immunosuppression associated with certain diseases, including cancer. Several naphthoquinones inhibit IDO in vitro and in cells, but at low (μM) potency. Importantly, naphthoquinones reduce tumor growth in wild type mice but not in IDO-deficient mice. CAY10581 is a naphthoquinone derivative that potently inhibits IDO (IC50 = 55 nM). It is a more potent inhibitor of IDO than annulin B or 1-methyl-d-tryptophan (1MT). CAY10581 acts as a reversible uncompetitive inhibitor of IDO and demonstrates minimal impact on cell viability at 100 μM after 24 hours.

Scientific Research Applications

Synthesis and Chemical Properties

- Domino Synthesis Approach : A study by Avula et al. (2014) describes a method for synthesizing 3-aroyl-4-aryl-2-phenylamino-4H-benzo[g]chromene-5,10-diones, a structurally similar compound, using a one-pot three-component tandem reaction. This synthesis is significant for its high yield and convenient approach.

- Solvent-Free Synthesis : Yao et al. (2009) developed a solvent-free method for synthesizing 4H-benzo[g]chromene-5,10-dione derivatives, emphasizing environmental friendliness and operational ease (Yao et al., 2009).

Crystal Structure and Hydrogen Bonding

- Crystal Structure Analysis : A study by da Silva et al. (2011) on a related compound, (10E)-2,2-dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione-10-oxime, reveals its crystal structure and hydrogen bonding, providing insights into the structural properties of similar compounds (da Silva et al., 2011).

Applications in Organic Synthesis

- Functionalized 4H-Chromenes Synthesis : Li et al. (2012) demonstrated the use of L-proline as a catalyst in the synthesis of various substituted 4H-chromene derivatives, which could include the target compound (Li et al., 2012).

- Catalysis Using Sulfone Supported Nanoparticles : Safaei‐Ghomi et al. (2017) explored the use of sulfone-supported nanoparticles as catalysts in the synthesis of related benzo[g]chromene compounds, highlighting innovative approaches in catalysis (Safaei‐Ghomi et al., 2017).

Photophysical Properties

- Photochromic Materials Synthesis : A study by Rawat et al. (2006) on the synthesis of naphthopyran and naphthopyrandione units, which are present in photochromic materials, offers insights into the potential photophysical applications of similar compounds (Rawat et al., 2006).

Potential Biological Activities

- Anticancer Properties : A research conducted by Dang Thi et al. (2015) synthesized new benzo[g]isochromene-5,10-diones and evaluated their cytotoxic and antimicrobial effects, indicating potential biological activities for similar compounds (Dang Thi et al., 2015).

Mechanism of Action

Target of Action

The primary target of CAY-10581 is the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO has been implicated in mediating pathological immunosuppression associated with certain diseases, including cancer .

Mode of Action

CAY-10581 acts as a reversible uncompetitive inhibitor of IDO . It binds to the enzyme and changes its shape, making it less able to bind to its substrate. This inhibits the function of IDO, reducing its ability to mediate immunosuppression .

Biochemical Pathways

By inhibiting IDO, CAY-10581 affects the tryptophan metabolism pathway . IDO is responsible for the initial step in the degradation of tryptophan. By inhibiting this enzyme, CAY-10581 can disrupt the normal metabolism of tryptophan, leading to changes in the levels of downstream metabolites .

Pharmacokinetics

The compound is known to be soluble in dmf and dmso , suggesting it could be well-absorbed and distributed in the body

Result of Action

The inhibition of IDO by CAY-10581 can lead to a reduction in pathological immunosuppression, which has implications for the treatment of diseases like cancer . By inhibiting IDO, CAY-10581 may enhance the immune system’s ability to recognize and destroy cancer cells .

properties

IUPAC Name |

(3S,4S)-4-(benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-22(2)21(26)17(23-12-13-8-4-3-5-9-13)16-18(24)14-10-6-7-11-15(14)19(25)20(16)27-22/h3-11,17,21,23,26H,12H2,1-2H3/t17-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHJQIQDQXGUOD-UWJYYQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H](C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

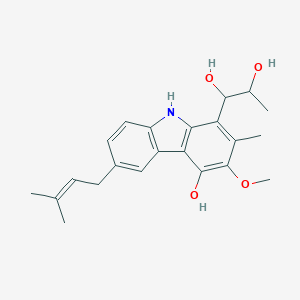

![1-[(2-Chloroethyl)sulfanyl]-3-methylbutane](/img/structure/B160360.png)